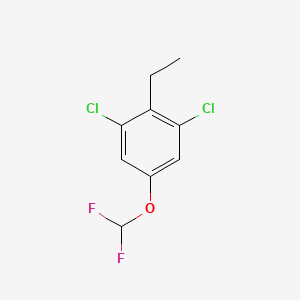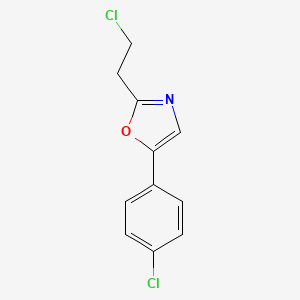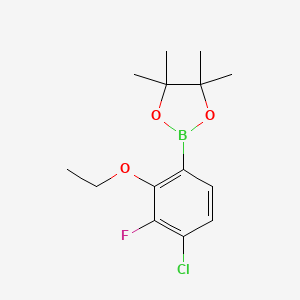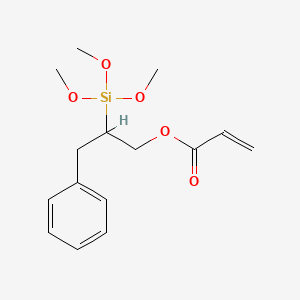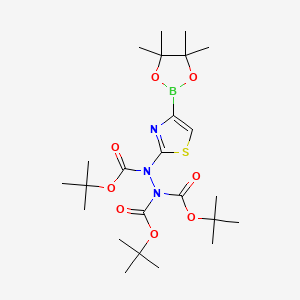![molecular formula C32H31N3O8S B14038411 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu(Edans)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with glutamic acid (Glu) and the fluorescent dye Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties, including its ability to self-assemble and its fluorescent characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid support. The Fmoc group is used to protect the amino group of the glutamic acid during the synthesis. The Edans dye is then coupled to the glutamic acid through its amino group .
Industrial Production Methods
Industrial production of Fmoc-Glu(Edans)-OH follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenching agents that affect its fluorescent properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as HBTU or HATU in the presence of a base like DIPEA.
Fluorescence Quenching: Various quenching agents depending on the specific application.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and quenched fluorescent compounds .
Aplicaciones Científicas De Investigación
Fmoc-Glu(Edans)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled peptides for studying peptide interactions and dynamics.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and enzyme activities.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging and targeting specific cells.
Industry: Applied in the production of biosensors and other analytical devices that require fluorescent labeling
Mecanismo De Acción
The mechanism by which Fmoc-Glu(Edans)-OH exerts its effects is primarily through its fluorescent properties. The Edans dye absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of the compound in various assays. The Fmoc group protects the amino group during synthesis, ensuring the correct assembly of the peptide chain .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Glu(Abz)-OH: Similar to Fmoc-Glu(Edans)-OH but uses the Abz (2-aminobenzoic acid) dye instead of Edans.
Fmoc-Glu(Dabcyl)-OH: Uses the Dabcyl (4-(dimethylamino)azobenzene-4-carboxylic acid) dye, which is a quencher rather than a fluorescent dye.
Uniqueness
Fmoc-Glu(Edans)-OH is unique due to its combination of the Fmoc protecting group, glutamic acid, and the Edans fluorescent dye. This combination allows for the synthesis of fluorescently labeled peptides with specific properties, making it highly valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C32H31N3O8S |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(5-sulfonaphthalen-1-yl)amino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O8S/c33-30(36)16-15-28(31(37)38)35(18-17-34-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,34H,15-19H2,(H2,33,36)(H,37,38)(H,40,41,42)/t28-/m0/s1 |
Clave InChI |
IRNOEBNIVVDGAV-NDEPHWFRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


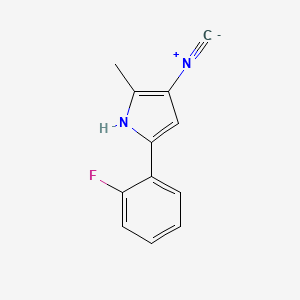
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
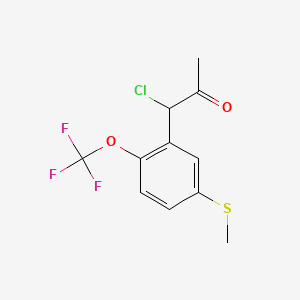
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
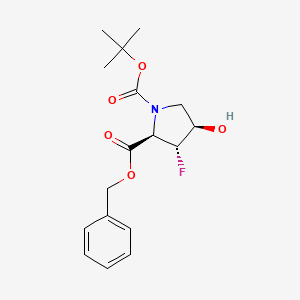
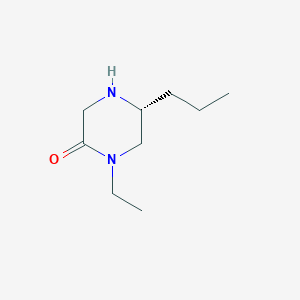
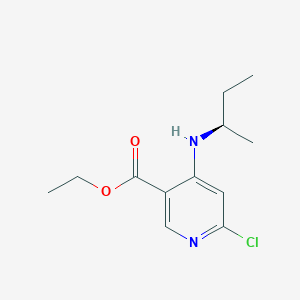
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
